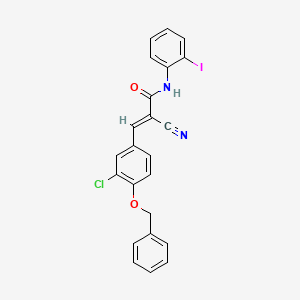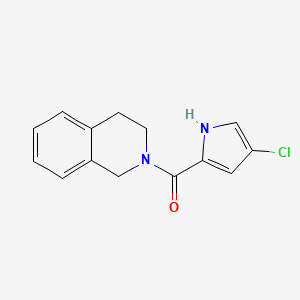![molecular formula C15H16N2O2 B7466235 N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466235.png)
N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide, commonly known as MMPC, is a chemical compound that has been widely studied for its potential applications in scientific research. MMPC is a member of the pyridine carboxamide family of compounds, which have been found to exhibit a range of biological and pharmacological activities. In
作用机制
The mechanism of action of MMPC is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is that MMPC induces apoptosis in cancer cells by activating the caspase pathway. MMPC has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In neurodegenerative diseases, MMPC has been found to protect neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
MMPC has been found to exhibit a range of biochemical and physiological effects. In cancer cells, MMPC has been found to induce apoptosis, inhibit cell growth and metastasis, and reduce angiogenesis (the formation of new blood vessels). In neurodegenerative diseases, MMPC has been found to protect neurons from oxidative stress and inflammation, and improve cognitive function.
实验室实验的优点和局限性
MMPC has several advantages as a compound for lab experiments. It is relatively easy to synthesize and has been extensively studied, with a large body of literature available on its properties and applications. MMPC has also been found to exhibit potent biological activity, making it a promising compound for scientific research.
However, there are also some limitations to the use of MMPC in lab experiments. One limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments. Another limitation is that the mechanism of action of MMPC is not fully understood, which may make it difficult to design experiments to study its effects.
未来方向
There are several potential future directions for research on MMPC. One area of research is the development of MMPC analogs with improved properties, such as increased potency or selectivity. Another area of research is the study of the mechanism of action of MMPC, which may provide insights into its therapeutic potential. Finally, MMPC may have potential applications in other areas of scientific research beyond cancer and neurodegenerative diseases, such as inflammation and autoimmune disorders.
合成方法
The synthesis of MMPC involves a multi-step process that begins with the reaction of 2-methylbenzylamine with ethyl acetoacetate to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 3-pyridinecarboxylic acid chloride to form MMPC. The synthesis of MMPC has been extensively studied and optimized, with yields of up to 80% reported in the literature.
科学研究应用
MMPC has been found to exhibit a range of biological and pharmacological activities, making it a promising compound for scientific research. One of the most promising applications of MMPC is in the field of cancer research. Studies have shown that MMPC has potent anti-cancer activity, with the ability to induce apoptosis (cell death) in cancer cells. MMPC has also been found to inhibit the growth and metastasis of cancer cells in animal models.
In addition to its anti-cancer properties, MMPC has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that MMPC has neuroprotective properties, with the ability to protect neurons from oxidative stress and apoptosis. MMPC has also been found to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-3-4-6-13(11)10-17(2)15(19)12-7-8-14(18)16-9-12/h3-9H,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXKSFBJJRPWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide](/img/structure/B7466152.png)
![N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7466162.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466165.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7466177.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466189.png)
![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466192.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7466193.png)
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466206.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466211.png)
![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)

![N-methyl-N-[(2-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466238.png)